6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid
Description
6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid is a fluorinated indazole derivative characterized by a fluorine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid substituent at the 4-position of the indazole core. The fluorine atom enhances metabolic stability and bioavailability, while the carboxylic acid group facilitates interactions with biological targets through hydrogen bonding or ionic interactions.
Properties
IUPAC Name |
6-fluoro-2-methylindazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-12-4-7-6(9(13)14)2-5(10)3-8(7)11-12/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSQNJGVHXLUGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC(=CC2=N1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Halogenation using reagents like N-bromosuccinimide or electrophilic aromatic substitution using reagents like sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole ring .
Scientific Research Applications
6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid is a chemical compound with the molecular formula . It is an indazole derivative known for its applications in scientific research, particularly in chemistry, biology, and medicine.
Scientific Research Applications
This compound is primarily utilized as a building block in synthesizing more complex indazole derivatives. These derivatives are explored for their potential biological activities and therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Chemistry
- Building Block for Synthesis this compound is a crucial starting material for creating diverse indazole derivatives, which can be further modified to explore a wide range of chemical structures and biological activities.
- Organic Synthesis Intermediate It may be used as an organic synthesis intermediate for preparing other organic compounds .
Biology
- Bioactive Molecule The compound is investigated for its interactions with biological targets and its potential as a bioactive molecule in various biological assays.
- Drug Discovery It is studied for its potential as a lead compound in drug discovery. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific biological targets.
Medicine
- Therapeutic Potential this compound is explored for potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial activities. Indazole derivatives have demonstrated the ability to inhibit kinases like CHK1 and CHK2, which are involved in cell cycle regulation and cancer progression.
- Anti-tumor Activity Certain indazole compounds have shown potential anti-tumor activity by regulating tyrosine kinase signal transduction and suppressing abnormal cell proliferation .
Industry
- Development of Agrochemicals and Materials This compound is also utilized in developing new materials and chemical processes in various industries.
Reactions
This compound can undergo several types of reactions:
- Oxidation: Forms oxidized derivatives with additional oxygen-containing functional groups. It can also lead to the formation of 6-fluoro-2-methylindazole-4-carboxylic acid.
- Reduction: Produces reduced derivatives where hydrogen replaces oxygen-containing groups. This can result in the formation of 6-fluoro-2-methyl-2H-indazole-4-methanol.
- Substitution: Allows for the creation of various substituted indazole derivatives, depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Key Substituent Effects
The compound’s structural analogs differ primarily in halogenation patterns, substituent positions, and core heterocyclic systems. Below is a comparative analysis based on the provided evidence:
Table 1: Key Structural Analogs and Properties
Physicochemical and Spectroscopic Comparisons
- Solubility and Reactivity: The methyl group at the 2-position in the target compound reduces solubility in polar solvents compared to non-methylated analogs like 6-Fluoro-1H-indazole-4-carboxylic acid. However, methyl substitution improves metabolic stability by blocking oxidative degradation pathways.
- Spectroscopic Signatures : Ethyl ester derivatives of related compounds (e.g., 6ga and 6ha in ) show distinct NMR shifts for ester carbonyl groups (δ ~165–170 ppm in ¹³C NMR) compared to free carboxylic acids (δ ~170–175 ppm). The fluorine atom in the target compound induces deshielding in adjacent protons, as observed in ¹H NMR (e.g., δ 7.8–8.2 ppm for H-5 in fluorinated indazoles).
Biological Activity
6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid is a notable compound within the indazole family, characterized by the presence of a fluorine atom at the 6-position. This unique substitution enhances its reactivity and potential biological activities. Indazoles, in general, have garnered attention for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this compound, summarizing key research findings and presenting data tables for clarity.
The molecular formula of this compound is , with a molecular weight of approximately 194.17 g/mol. The presence of fluorine is significant as it influences the compound's interactions with biological targets due to its electronegativity.
Research indicates that indazole derivatives, including this compound, exhibit biological activity through several mechanisms:
- Kinase Inhibition : These compounds can inhibit various kinases such as checkpoint kinases (chk1 and chk2), which are crucial in regulating the cell cycle. This inhibition can lead to altered cell proliferation and survival pathways.
- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways by inhibiting cyclooxygenase enzymes, which are pivotal in the inflammatory response .
- Antimicrobial Effects : Preliminary studies suggest that indazole derivatives possess antimicrobial properties, although specific data on this compound is limited .
Table 1: Summary of Biological Activities
Case Studies
- Inflammation Model : A study utilizing carrageenan-induced edema in rats demonstrated that compounds similar to this compound exhibited significant anti-inflammatory effects, suggesting its potential therapeutic application in inflammatory diseases .
- Kinase Inhibition Study : Research on indazole derivatives showed that modifications at various positions could enhance their potency against specific kinases. For example, derivatives with substitutions at the 6-position were found to exhibit superior inhibitory effects on cell growth in vitro .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its molecular weight being below the threshold typically associated with poor absorption (500 Da). This property is advantageous for its development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
